

An In-depth Technical Guide to 2-(4-Isopropylphenoxy)propanoic Acid

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Compound of Interest

Compound Name: 2-(4-Isopropylphenoxy)propanoic acid

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Abstract

This technical guide provides a comprehensive literature review of **2-(4-isopropylphenoxy)propanoic acid**, a member of the phenoxypropanoic acid class of compounds. This document details its chemical properties, synthesis methodologies, and known biological activities, with a focus on its potential applications in agrochemical and pharmaceutical research. The primary mechanism of action for this class of compounds, the inhibition of acetyl-CoA carboxylase (ACCase), is discussed in detail. This guide also presents experimental protocols for its synthesis and biological evaluation, alongside quantitative data for related compounds to provide a comparative context. Visual diagrams of key synthetic and biological pathways are included to facilitate a deeper understanding of the compound's chemistry and mechanism of action.

Chemical Properties and Characterization

2-(4-Isopropylphenoxy)propanoic acid is an aromatic ether and a carboxylic acid. Its chemical structure and properties are summarized below.

Property	Value	Source
IUPAC Name	2-(4-isopropylphenoxy)propanoic acid	N/A
CAS Number	237412-04-3	[1][2]
Molecular Formula	C ₁₂ H ₁₆ O ₃	[1][2]
Molecular Weight	208.26 g/mol	[1][2]
Appearance	White solid (estimated)	[3]
Melting Point	158 °C (for the related 2-(4-methoxyphenoxy)propanoic acid)	[3]
logP (o/w)	1.650 (for the related 2-(4-methoxyphenoxy)propanoic acid)	[3]
Solubility	Soluble in alcohol; sparingly soluble in water (estimated for related compounds)	[3]

Spectroscopic Data:

While specific spectroscopic data for **2-(4-isopropylphenoxy)propanoic acid** is not readily available in the reviewed literature, data for the closely related compound 2-(4-isopropylphenyl)propanoic acid can be used as a reference for characterizing the core structure.

Spectroscopy	Observed Peaks/Signals	Source
GC-MS	Available in public databases.	[4]
Vapor Phase IR	Available in public databases.	[4]

For the phenoxypropanoic acid moiety, the spectroscopic profile of 2-(4-hydroxyphenoxy)propanoic acid provides valuable reference points.[\[5\]](#)

Spectroscopy	Solvent	Chemical Shift (δ) / Wavenumber (cm^{-1})	Assignment	Source
^1H NMR	DMSO- d_6	11.6 (s, 1H), 6.68-6.61 (m, 4H), 4.65 (m, 1H), 1.36 (d, J=6.8 Hz, 3H)	-COOH, Aromatic, -CH, - CH ₃	[5]
^{13}C NMR	-	Data available in literature.	-	[5]
IR (KBr)	-	Broad O-H stretch, C=O stretch, C-O stretch	Hydroxyl, Carbonyl, Ether	[5]

Synthesis of 2-(4-Isopropylphenoxy)propanoic Acid

The most common and versatile method for the synthesis of **2-(4-isopropylphenoxy)propanoic acid** and its analogs is the Williamson ether synthesis.[\[6\]](#)[\[7\]](#)
This method involves the reaction of a phenoxide with an alkyl halide.

General Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from the synthesis of analogous phenoxypropanoic acids.[\[6\]](#)

Materials:

- 4-Isopropylphenol
- Ethyl 2-bromopropionate

- Potassium carbonate (K_2CO_3) or Sodium hydroxide (NaOH)
- Acetone or Ethanol (anhydrous)
- Hydrochloric acid (HCl)
- Diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, Büchner funnel

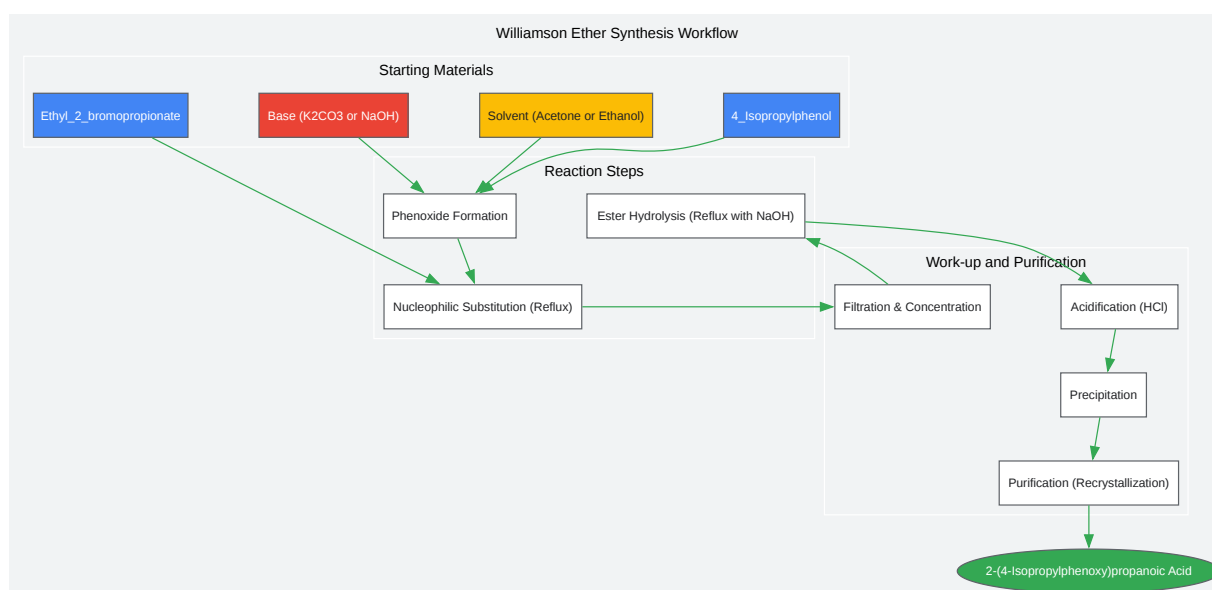
Procedure:

- **Formation of the Phenoxide:** In a round-bottom flask, dissolve 4-isopropylphenol (1 equivalent) in anhydrous acetone or ethanol. Add finely ground potassium carbonate (1.5 equivalents) or a solution of sodium hydroxide (1.1 equivalents). Stir the mixture vigorously at room temperature for 30 minutes to form the potassium or sodium salt of the phenol.
- **Nucleophilic Substitution:** To the stirred suspension, add ethyl 2-bromopropionate (1.2 equivalents) dropwise.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-isopropylphenoxy)propanoate.
- **Hydrolysis:** Dissolve the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution. Heat the mixture to reflux for 2-4 hours to hydrolyze the ester to the carboxylic acid.
- **Isolation of the Product:** After cooling, remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting materials.

Carefully acidify the aqueous layer with 6M HCl to a pH of approximately 2, which will precipitate the **2-(4-isopropylphenoxy)propanoic acid**.

- **Purification:** Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of ethanol and water.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2-(4-Isopropylphenoxy)propanoic acid**.

Biological Activity and Applications

The biological activities of **2-(4-isopropylphenoxy)propanoic acid** are primarily associated with its classification as an aryloxyphenoxypropionate. This class of compounds is well-known for its herbicidal properties.^[8] Additionally, the broader class of propanoic acid derivatives has been investigated for antimicrobial activities.

Herbicidal Activity: Inhibition of Acetyl-CoA Carboxylase (ACCase)

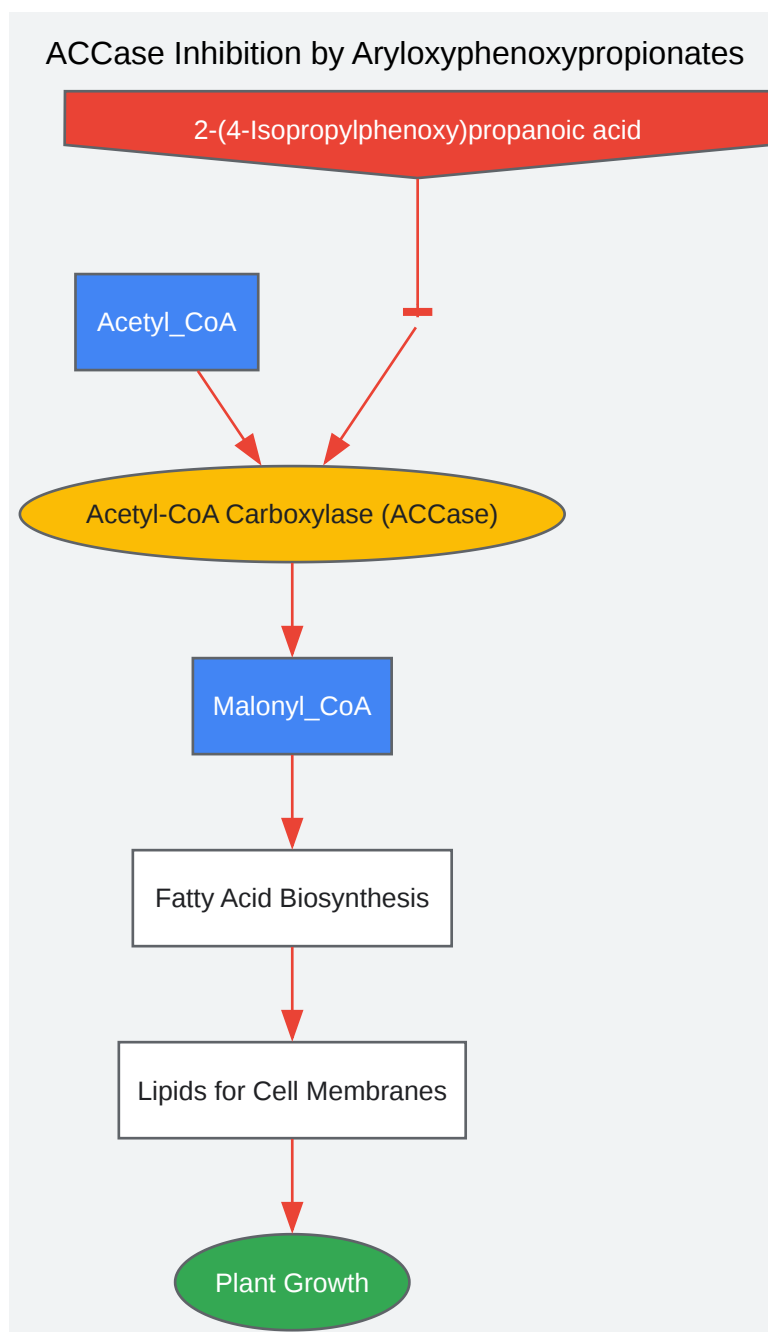
The primary mode of action for aryloxyphenoxypropionate herbicides is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).^{[8][9][10]} ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.^{[9][10]} By inhibiting this enzyme, these herbicides disrupt lipid synthesis, leading to the death of susceptible grass species.^[8]

Quantitative Data for Related Herbicides:

While specific IC₅₀ values for **2-(4-isopropylphenoxy)propanoic acid** are not available in the reviewed literature, data for other aryloxyphenoxypropionate herbicides demonstrate their potent inhibitory activity against ACCase.

Compound	Target Organism	IC ₅₀ (g/ha)	Source
(R)-(+)-N-[(6-chloropyridin-3-yl)methyl]-2-(4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)-propanamide (2b)	<i>Digitaria sanguinalis</i>	15.4	[11]
(R)-(+)-N-[(6-chloropyridin-3-yl)methyl]-2-(4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)-propanamide (2b)	<i>Echinochloa crus-galli</i>	22.8	[11]
Metamifop (Commercial Herbicide)	<i>Digitaria sanguinalis</i>	31.9	[11]
Metamifop (Commercial Herbicide)	<i>Echinochloa crus-galli</i>	25.0	[11]

Signaling Pathway: ACCase Inhibition



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Caption: Inhibition of Acetyl-CoA Carboxylase (ACCCase) by **2-(4-Isopropylphenoxy)propanoic acid**.

Potential Antimicrobial Activity

Derivatives of phenylpropanoic acid have been investigated for their antimicrobial properties. [12] The proposed mechanism of action for some phenolic compounds involves the disruption

of the bacterial cell membrane, leading to increased permeability and cell death.[\[12\]](#)

Quantitative Data for a Related Propanoic Acid Derivative:

Minimum Inhibitory Concentration (MIC) values for propionic acid against various food spoilage microorganisms have been reported.

Microorganism	MIC of Propionic Acid (ppm) at pH 5.5	Source
Erwinia carotovora	50	[13]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.[\[12\]](#)

Materials:

- Mueller-Hinton Broth (MHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- **2-(4-Isopropylphenoxy)propanoic acid** dissolved in a suitable solvent (e.g., DMSO)
- Positive control antibiotic (e.g., ciprofloxacin)
- Negative control (medium with solvent)
- Incubator
- Microplate reader (optional)

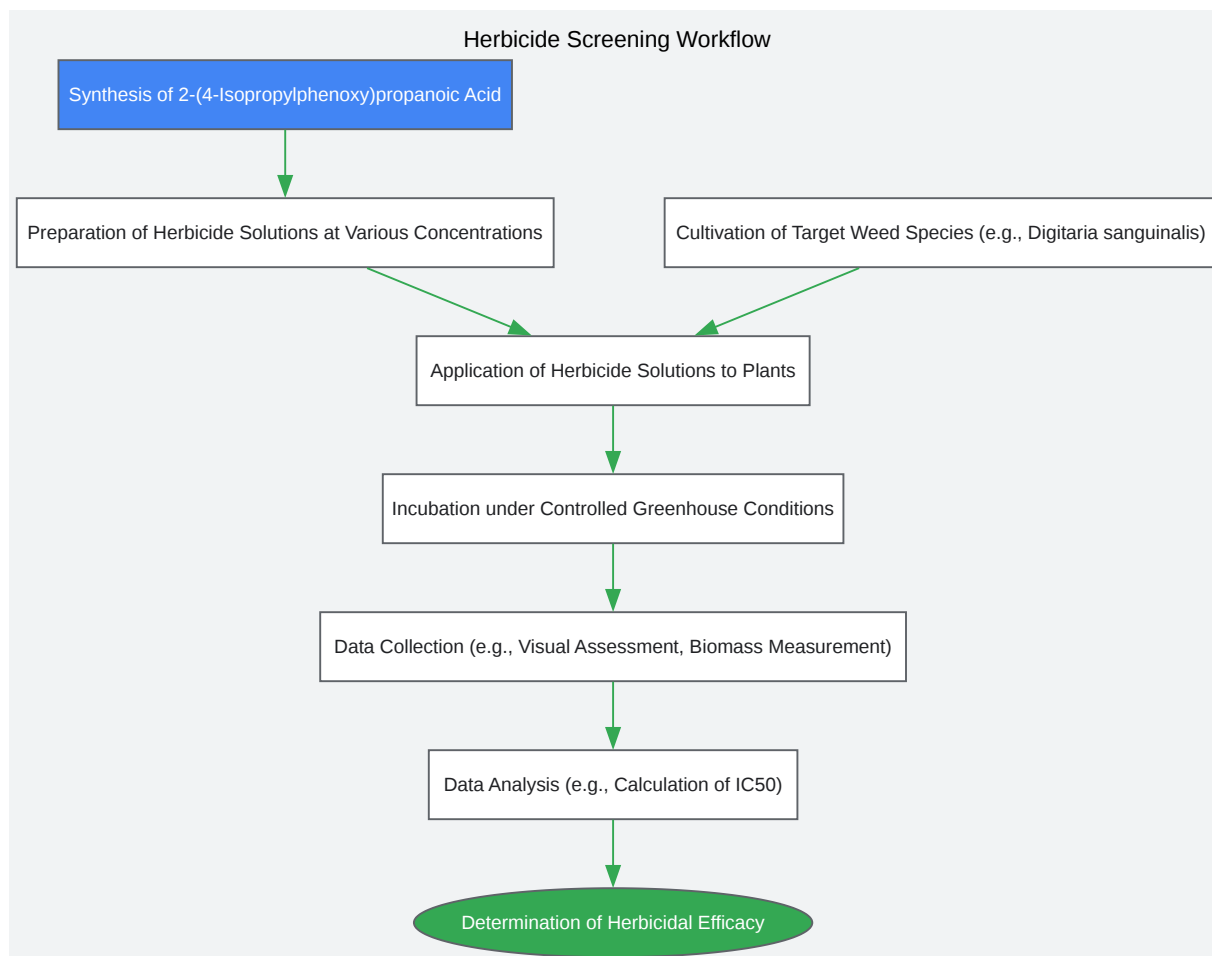
Procedure:

- Prepare a stock solution of **2-(4-isopropylphenoxy)propanoic acid** and the positive control antibiotic.
- Dispense 100 μ L of sterile MHB into all wells of a 96-well plate.
- Add 100 μ L of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the plate.
- Prepare a standardized inoculum of the test microorganism and dilute it in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Add 100 μ L of the diluted inoculum to each well, except for the sterility control wells.
- Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Experimental Workflows

Herbicide Screening Workflow

A general workflow for screening the herbicidal activity of a compound is outlined below.



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Caption: General workflow for screening the herbicidal activity of a compound.

Conclusion

2-(4-Isopropylphenoxy)propanoic acid belongs to a class of compounds with well-established herbicidal activity through the inhibition of acetyl-CoA carboxylase. The Williamson ether synthesis provides a reliable method for its production. While specific quantitative

biological data for this particular compound is limited in the public domain, the data available for analogous structures suggest potent biological activity. Further research is warranted to fully elucidate the herbicidal spectrum and potential antimicrobial properties of **2-(4-isopropylphenoxy)propanoic acid**, which could lead to the development of new agrochemical or pharmaceutical agents. The protocols and data presented in this guide provide a solid foundation for such future investigations.

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